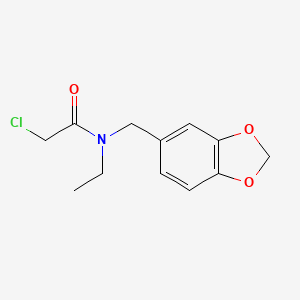

N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-N-ethylacetamide

Description

N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-N-ethylacetamide is an organic compound that features a benzodioxole ring, a chloroacetamide group, and an ethyl group

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-N-ethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-2-14(12(15)6-13)7-9-3-4-10-11(5-9)17-8-16-10/h3-5H,2,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXKYXRXJWSELT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC2=C(C=C1)OCO2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-N-ethylacetamide typically involves the reaction of 2-chloro-N-ethylacetamide with a benzodioxole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-N-ethylacetamide can undergo various chemical reactions, including:

Oxidation: The benzodioxole ring can be oxidized to form corresponding quinones.

Reduction: The chloroacetamide group can be reduced to form amines.

Substitution: The chlorine atom in the chloroacetamide group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products

Oxidation: Quinones derived from the benzodioxole ring.

Reduction: Amines derived from the chloroacetamide group.

Substitution: Substituted amides or thioamides.

Scientific Research Applications

Synthesis and Preparation

The synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-N-ethylacetamide typically involves the reaction of 2-chloro-N-ethylacetamide with a benzodioxole derivative. Common reaction conditions include:

- Base : Sodium hydride or potassium carbonate

- Solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature : Elevated temperatures to facilitate nucleophilic substitution reactions.

Chemistry

This compound serves as a building block in synthesizing more complex organic molecules. Its unique functional groups allow for versatile modifications, making it valuable in chemical research and development.

Biology

The compound has been investigated as a biochemical probe or inhibitor in enzymatic studies. Its interactions with specific enzymes can provide insights into metabolic pathways and regulatory mechanisms within biological systems.

Medicine

Research into the therapeutic properties of this compound has revealed potential activities such as:

- Anticancer : Studies indicate that related compounds can induce apoptosis in cancer cell lines by targeting specific kinases involved in cell proliferation.

- Antimicrobial : Preliminary evaluations suggest effectiveness against various bacterial strains.

Industry

In industrial applications, this compound is utilized in developing advanced materials such as polymers and coatings due to its chemical stability and reactivity.

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis and inhibits proliferation in cancer cell lines |

| Antimicrobial | Effective against various bacterial strains |

| Neuroprotective | Protects neuronal cells from oxidative stress-induced apoptosis |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Study 1: Anticancer Activity

A study demonstrated that benzodioxole derivatives exhibited significant anticancer activity against multiple cancer cell lines. The mechanism involved targeting specific kinases associated with cancer progression.

Case Study 2: Neuroprotective Effects

Research indicated protective effects on neuronal cells exposed to oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

Case Study 3: Pharmacokinetics

Preliminary pharmacokinetic studies show favorable absorption and distribution characteristics for this compound, indicating good oral bioavailability in animal models.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-N-ethylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzodioxole ring can interact with aromatic residues in proteins, while the chloroacetamide group can form covalent bonds with nucleophilic sites.

Comparison with Similar Compounds

Similar Compounds

- N-(2H-1,3-benzodioxol-5-ylmethyl)-3-(2-methylpropanamido)benzamide

- N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide

Uniqueness

N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-N-ethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloroacetamide group allows for versatile chemical modifications, while the benzodioxole ring provides a stable aromatic system for interactions with biological targets.

Biological Activity

N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-N-ethylacetamide is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Molecular Formula : C12H14ClNO3

- Molar Mass : 255.7 g/mol

- CAS Number : 875164-13-9

The compound features a chlorinated acetamide structure, which is significant for its biological interactions.

This compound exhibits various biological activities primarily through modulation of specific molecular pathways. Its mechanism includes:

- Inhibition of Protein Kinases : Similar compounds have shown high selectivity for Src family kinases (SFKs), which are critical in various cellular processes including proliferation and survival .

- Antioxidant Activity : Compounds with a benzodioxole moiety often exhibit antioxidant properties, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases.

Table 1: Biological Activity Overview

Case Studies and Research Findings

-

Case Study on Anticancer Activity :

A study demonstrated that similar benzodioxole derivatives exhibited significant anticancer activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The study highlighted the role of these compounds in targeting specific kinases involved in cancer progression . -

Neuroprotective Effects :

Research indicated that compounds with a similar structure could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a potential role in neurodegenerative diseases . -

Pharmacokinetics :

Preliminary pharmacokinetic studies show favorable absorption and distribution characteristics for this compound, with good oral bioavailability reported in animal models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-N-ethylacetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing chloroacetyl chloride with a benzodioxole-containing amine in the presence of triethylamine (as a base) under anhydrous conditions is a common approach. Reaction optimization should focus on:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.

- Temperature control : Reflux at 80–100°C for 4–6 hours ensures completion (monitored via TLC) .

- Stoichiometry : A 1:1 molar ratio of amine to chloroacetyl chloride minimizes side products like di-substituted byproducts.

- Workup : Recrystallization from pet-ether or ethanol improves purity .

Q. How can the crystallographic structure of this compound be determined, and which software tools are essential for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Crystal growth : Slow evaporation of a saturated solution in DCM/hexane at 4°C.

- Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL (for small-molecule refinement) and Olex2 for structure solution. SHELXTL integrates charge-flipping and dual-space methods for complex cases .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to validate atomic displacement parameters .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., conformational flexibility). Strategies:

- Variable-temperature NMR : Identify rotameric equilibria by observing peak coalescence at elevated temperatures.

- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate conformers.

- Hydrogen bonding analysis : X-ray-derived hydrogen-bonding motifs (e.g., C=O⋯H–N interactions) can explain stabilization of specific conformers in the solid state .

Q. What intermolecular interactions dominate the crystal packing, and how do they influence physicochemical properties?

- Methodological Answer : Graph-set analysis (as per Etter’s rules) reveals:

- Primary interactions : C–H⋯O and N–H⋯O hydrogen bonds form infinite chains (motif C(6) ).

- Secondary interactions : π-π stacking between benzodioxole rings (distance ~3.5 Å) stabilizes layered structures.

- Impact on solubility : Strong H-bonding networks reduce solubility in non-polar solvents, necessitating DMSO or DMF for dissolution .

Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- Frontier molecular orbitals (FMOs) : Calculate HOMO/LUMO energies (e.g., via Gaussian) to identify electrophilic sites. The chloroacetamide group’s LUMO (-1.2 eV) is susceptible to nucleophilic attack.

- Molecular electrostatic potential (MEP) : Maps highlight electron-deficient regions (e.g., chlorine atom: +0.3 e/Ų).

- MD simulations : Simulate solvation in water/DMSO to predict hydrolysis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.